molecular formula C14H19NO5 B1588388 (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid CAS No. 499995-78-7

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid

Cat. No.: B1588388
CAS No.: 499995-78-7
M. Wt: 281.3 g/mol
InChI Key: KWISQTDJMMIQCM-JTQLQIEISA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolic Studies in Anaerobic Archaea

Research on organic acids in cultures of an extremely thermophilic sulfur-dependent anaerobic archaeon, strain ST 546, isolated from a deep-sea hydrothermal vent, revealed the formation of several organic acids including 3-(methylthio)propanoic acid, phenylacetic acid, and 4-hydroxyphenylacetic acid. This study, which used gas chromatography and mass spectrometry, contributes to understanding the metabolic pathways in extreme environments (Rimbault et al., 1993).

Renewable Building Block for Polybenzoxazine

Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid), a naturally occurring phenolic compound, is explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This acid is used to introduce phenolic functionalities in the synthesis of bio-based benzoxazine end-capped molecules, showing potential for a wide range of material applications due to its thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Enantioselective Synthesis in Pharmaceutical Chemistry

Enantioselective synthesis of 3-aminopropanoic acid derivatives, with phenyl and 4-hydroxyphenyl substituents, involves routes that include electrophilic attack of synthetic equivalents on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones. This process, significant in the pharmaceutical industry, demonstrates the application of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid in the synthesis of compounds with potential therapeutic value (Arvanitis et al., 1998).

Antimicrobial Activity in Biochemistry

A study on the synthesis of derivatives containing 3-[(2-Hydroxyphenyl)amino]butanoic acid revealed antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. This underscores the role of this compound and its derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).

Novel Catalysis and Synthesis Processes

Research involving the synthesis of tert-butyl aminocarbonate (tert-butyloxycarbonyloxyamine) by reacting hydroxylamine with di-tert-butyl dicarbonate presents a new type of compound useful for acylating amines. This highlights the chemical's role in novel catalysis and synthesis processes in organic chemistry (Harris & Wilson, 1983).

Mechanism of Action

Properties

IUPAC Name

(3S)-3-(2-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWISQTDJMMIQCM-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426708
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499995-78-7
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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